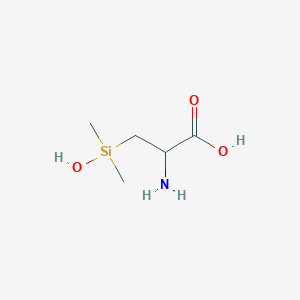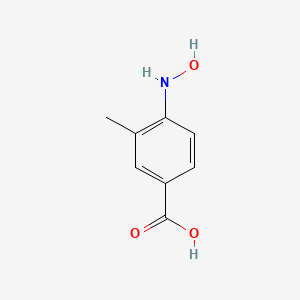![molecular formula C9H6N4 B15071717 [1,2,3]Triazolo[1,5-a]quinoxaline CAS No. 13390-30-2](/img/structure/B15071717.png)
[1,2,3]Triazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Triazolo[1,5-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoxaline ring. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxaline typically involves the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes. This reaction is often catalyzed by trifluoromethylation, which triggers the cyclization process, forming four chemical bonds, including two carbon-carbon (C–C) and two carbon-nitrogen (C–N) bonds . Another method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-compatible catalysts and sustainable reaction conditions is being explored to make the synthesis more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,3]Triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
[1,2,3]Triazolo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9 while downregulating pro-survival proteins like Bcl-2 . This modulation of apoptotic pathways makes it a promising candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoxaline fused ring system and exhibits comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and potential as an anticancer agent.
Pyrimido-quinoxaline: Another related compound with antiviral and antimicrobial activities.
Uniqueness
What sets [1,2,3]Triazolo[1,5-a]quinoxaline apart is its unique synthetic accessibility and the ability to form multiple bonds in a single reaction step, making it a highly efficient scaffold for drug development .
Propriétés
Numéro CAS |
13390-30-2 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
triazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-4-9-8(3-1)10-5-7-6-11-12-13(7)9/h1-6H |
Clé InChI |
NOKKKHXZCYWLNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC3=CN=NN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



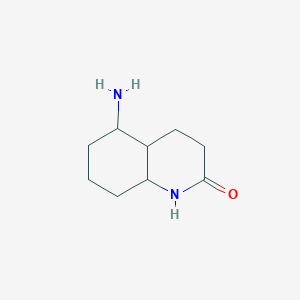

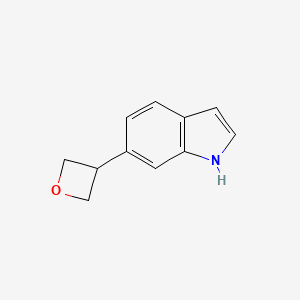
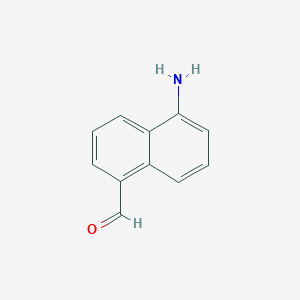
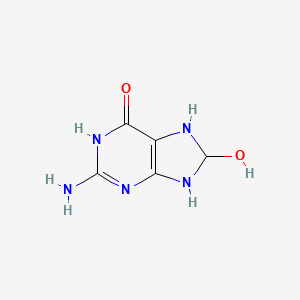
![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

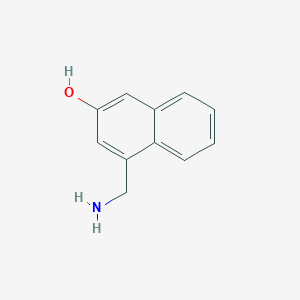
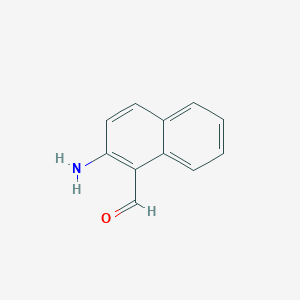
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
